Cas no 21161-83-1 (1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine)

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- EN300-392695
- 1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine
- 21161-83-1
- 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine
-
- インチ: 1S/C10H12F3NO/c1-15-8-4-2-3-7(5-8)6-9(14)10(11,12)13/h2-5,9H,6,14H2,1H3
- InChIKey: PZKMALZJIUFODA-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=CC=C(C=1)OC)N)(F)F
計算された属性
- せいみつぶんしりょう: 219.08709849g/mol
- どういたいしつりょう: 219.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 35.2Ų
1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-392695-10.0g |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine |
21161-83-1 | 10g |
$5283.0 | 2023-05-29 | ||
Enamine | EN300-392695-0.25g |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine |
21161-83-1 | 0.25g |
$1131.0 | 2023-05-29 | ||
Enamine | EN300-392695-5.0g |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine |
21161-83-1 | 5g |
$3562.0 | 2023-05-29 | ||
Enamine | EN300-392695-2.5g |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine |
21161-83-1 | 2.5g |
$2408.0 | 2023-05-29 | ||
Enamine | EN300-392695-1.0g |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine |
21161-83-1 | 1g |
$1229.0 | 2023-05-29 | ||
Enamine | EN300-392695-0.05g |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine |
21161-83-1 | 0.05g |
$1032.0 | 2023-05-29 | ||
Enamine | EN300-392695-0.1g |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine |
21161-83-1 | 0.1g |
$1081.0 | 2023-05-29 | ||
Enamine | EN300-392695-0.5g |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine |
21161-83-1 | 0.5g |
$1180.0 | 2023-05-29 |
1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amineに関する追加情報
1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine (CAS No. 21161-83-1)
The compound 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine, identified by the CAS registry number 21161-83-1, is a unique organic compound with a complex structure and diverse applications. This compound has garnered significant attention in recent years due to its potential in various fields such as pharmaceuticals, materials science, and analytical chemistry. Its structure is characterized by a trifluoromethyl group attached to a propanamine backbone, with a 3-methoxyphenyl substituent at the third position. This combination of functional groups imparts unique chemical and physical properties to the molecule.
Chemical Structure and Properties
The molecular structure of 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine is notable for its trifluoromethyl group (-CF₃), which is directly attached to the central carbon atom of the propane chain. The presence of this group introduces strong electron-withdrawing effects, significantly influencing the compound's reactivity and stability. Additionally, the 3-methoxyphenyl group (-OCH₃) at the terminal position of the propane chain contributes to aromaticity and enhances the molecule's solubility in organic solvents. The amino group (-NH₂) located at the second carbon position further adds to the compound's versatility by enabling various modes of chemical interaction.
Synthesis and Characterization
The synthesis of 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine involves a multi-step process that typically begins with the preparation of intermediates such as trifluoropropanal or related compounds. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity. For instance, researchers have explored the use of transition metal catalysts in coupling reactions to facilitate the formation of the desired product. The characterization of this compound is often carried out using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity.
Applications in Pharmaceutical Research
One of the most promising applications of 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine lies in the field of pharmaceuticals. The compound has been investigated as a potential lead molecule in drug discovery programs targeting various therapeutic areas. For example, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases. Furthermore, its unique structure makes it an attractive candidate for exploring new drug delivery systems due to its ability to form stable complexes with other bioactive molecules.
Recent Research Developments
In recent years, there has been growing interest in understanding the biological effects of 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine. Researchers have conducted extensive studies to evaluate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have provided valuable insights into its suitability as a drug candidate. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that this compound demonstrates favorable oral bioavailability in preclinical models.
Moreover, advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with various protein targets. Molecular docking studies have revealed potential interactions with G-protein coupled receptors (GPCRs), suggesting its potential role in modulating signaling pathways associated with inflammation and immune response.
Environmental Considerations
Beyond its pharmacological applications, 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine has also been studied for its environmental impact. Given its fluorinated nature, there is concern about its persistence in aquatic environments. Recent research has focused on assessing its biodegradability under different environmental conditions. Preliminary findings indicate that while the compound exhibits moderate biodegradability under aerobic conditions, further studies are required to fully understand its long-term ecological effects.
Conclusion
In summary, 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine (CAS No. 21
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